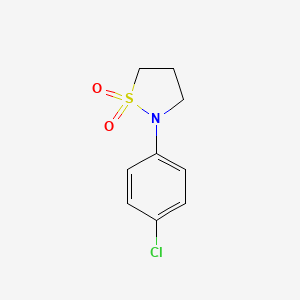

N-(4-Chlorophenyl)-1,3-propanesultam

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMOUUAHRSJJOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201231195 | |

| Record name | Isothiazolidine, 2-(4-chlorophenyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71703-13-4 | |

| Record name | Isothiazolidine, 2-(4-chlorophenyl)-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71703-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazolidine, 2-(4-chlorophenyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Sultam Class of Organic Compounds

N-(4-Chlorophenyl)-1,3-propanesultam belongs to the sultam class of compounds. Sultams are cyclic sulfonamides, meaning they feature a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom within a heterocyclic ring structure. scispace.com The term "1,3-propanesultam" specifically denotes a five-membered ring (a γ-sultam) derived from 3-aminopropanesulfonic acid.

Sultams are considered valuable scaffolds in medicinal chemistry and organic synthesis. nih.gov This is due to a combination of their unique physicochemical properties and their synthetic accessibility. Compared to their acyclic sulfonamide counterparts, the cyclic nature of sultams imparts conformational rigidity, which can be advantageous for specific and high-affinity binding to biological targets. scispace.com The sultam core is found in several commercially available drugs, including the anti-inflammatory agent ampiroxicam (B1666017) and the anticonvulsant sulthiame, highlighting the therapeutic potential of this chemical class. scispace.com

The γ-sultam framework, as seen in this compound, offers distinct properties. Unlike saturated nitrogen heterocycles such as pyrrolidines, γ-sultams have very low basicity. nih.gov This is complemented by increased acidity and often enhanced aqueous solubility, which are desirable characteristics in drug discovery. nih.gov Furthermore, the three-dimensional shape of the γ-sultam ring allows for the exploration of chemical space beyond the "flat" structures of many aromatic compounds, a concept often referred to as "escaping from flatland". nih.gov

| Property | Description |

| Compound Class | Sultam (Cyclic Sulfonamide) |

| Core Structure | 1,3-Propanesultam (γ-sultam) |

| Key Features | Contains a sulfonyl group (-SO₂) within a five-membered heterocyclic ring containing a nitrogen atom. |

| Significance | Serves as a "privileged scaffold" in medicinal chemistry due to its presence in bioactive molecules. |

Significance of N Substitution in Sultam Chemistry

Attaching an aryl (aromatic) group, such as the 4-chlorophenyl moiety, to the sultam nitrogen significantly influences the compound's electronic and steric characteristics. The introduction of an N-aryl group can:

Modulate Biological Activity: The nature and substitution pattern of the aryl ring can be tailored to interact with specific biological targets. Halogen atoms like chlorine are often incorporated in medicinal chemistry to alter a compound's lipophilicity, metabolic stability, and binding interactions.

Influence Physicochemical Properties: The N-substituent impacts solubility, crystallinity, and other physical properties. A fully substituted nitrogen atom can also reduce the nucleophilicity of the sultam nitrogen. nih.gov

Direct Synthetic Transformations: In organic synthesis, N-aryl sulfonamides can be used in reactions where the aryl group directs further chemical modifications, such as in transition metal-catalyzed C-H activation reactions to build more complex molecular architectures. scispace.comnih.gov

The synthesis of N-substituted sultams can be achieved through various methods. A common approach involves the reaction of a primary amine (in this case, 4-chloroaniline) with a suitable precursor like 1,3-propane sultone. This reaction opens the sultone ring, followed by a cyclization step to form the final N-aryl sultam.

| N-Substituent | Chemical Group | Potential Influence |

| 4-Chlorophenyl | An aromatic ring with a chlorine atom at the para position. | Modulates lipophilicity, metabolic stability, and potential for specific intermolecular interactions (e.g., halogen bonding). |

Theoretical and Computational Chemistry Investigations of N 4 Chlorophenyl 1,3 Propanesultam

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. xisdxjxsu.asiaresearcher.life The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density. This approach is employed to find the optimized molecular geometry, which corresponds to the most stable arrangement of atoms with the lowest possible ground state energy. nih.govstackexchange.com The process involves iteratively solving the Kohn-Sham equations until the forces on the atoms are minimized, resulting in a stable conformation. arxiv.org For a molecule like N-(4-Chlorophenyl)-1,3-propanesultam, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would provide crucial insights into its structural and electronic properties. researcher.life

Conformational analysis is critical for understanding the three-dimensional structure of a molecule and its physical and chemical properties. For this compound, this analysis would involve identifying the most stable conformers by calculating the energy of various spatial arrangements of its atoms. The sultam ring, a five-membered cyclic sulfonamide, can adopt different puckered conformations (e.g., envelope or twist). Furthermore, rotation around the N-C bond connecting the sultam ring to the chlorophenyl group gives rise to different rotational isomers (rotamers).

DFT geometry optimization would yield precise data on bond lengths, bond angles, and dihedral angles for the most stable conformer. Studies on related sulfonamide structures have shown that the geometry around the sulfur atom is typically a distorted tetrahedron, and the orientation of the N-amino group relative to the benzene (B151609) ring can vary. mdpi.com For instance, in a study of N,N-diethyl-2[(4'-substituted)phenylthio]acetamides, DFT calculations indicated the existence of multiple stable conformers in the gas phase. nih.gov A similar investigation for this compound would produce a detailed geometric profile.

Table 1: Illustrative Geometric Parameters from DFT Optimization This table presents the type of data that would be obtained from a DFT geometry optimization of this compound. The values are hypothetical and for illustrative purposes only.

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Lengths (Å) | S-O1 | e.g., 1.43 |

| S-O2 | e.g., 1.43 | |

| S-N | e.g., 1.65 | |

| N-C (phenyl) | e.g., 1.42 | |

| C-Cl | e.g., 1.74 | |

| Bond Angles (°) | O-S-O | e.g., 120.0 |

| O-S-N | e.g., 107.0 | |

| S-N-C (phenyl) | e.g., 118.0 | |

| Dihedral Angles (°) | C(propyl)-S-N-C(phenyl) | e.g., 85.0 |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.comyoutube.com The LUMO is the innermost orbital without electrons, acts as an electron acceptor, and its energy level relates to electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijaers.com For this compound, FMO analysis would identify the distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack. In related sulfonamides, the HOMO is often localized on the aromatic ring, while the LUMO may be distributed across the sulfonyl group. ijaers.com

Table 2: Illustrative Quantum Chemical Reactivity Descriptors This table shows typical quantum chemical parameters derived from HOMO-LUMO energies. The values are hypothetical and for illustrative purposes only.

| Parameter | Formula | Calculated Value (eV) |

| HOMO Energy (EHOMO) | - | e.g., -6.5 |

| LUMO Energy (ELUMO) | - | e.g., -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | e.g., 5.3 |

| Ionization Potential (I) | -EHOMO | e.g., 6.5 |

| Electron Affinity (A) | -ELUMO | e.g., 1.2 |

| Global Hardness (η) | (I - A) / 2 | e.g., 2.65 |

| Chemical Potential (μ) | -(I + A) / 2 | e.g., -3.85 |

| Electrophilicity Index (ω) | μ² / 2η | e.g., 2.79 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. xisdxjxsu.asiauni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.netresearchgate.net

Red regions indicate negative electrostatic potential, are electron-rich, and represent favorable sites for electrophilic attack. ijaers.comresearchgate.net

Blue regions indicate positive electrostatic potential, are electron-poor, and represent favorable sites for nucleophilic attack. ijaers.comresearchgate.net

Green regions represent neutral or near-zero potential.

For this compound, an MEP analysis would likely show strong negative potential (red) around the oxygen atoms of the sulfonyl group, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. ijaers.comfapesp.br The hydrogen atoms of the propane (B168953) chain and potentially the chlorophenyl ring would likely exhibit positive potential (blue), indicating susceptibility to nucleophilic attack. researchgate.net This analysis provides a visual guide to the molecule's reactive behavior and intermolecular interaction patterns. uni-muenchen.de

Hirshfeld Surface Analysis for Intermolecular Interactions

For this compound, this analysis would reveal the nature and prevalence of interactions such as H···H, C···H, O···H, and Cl···H contacts. In studies of other compounds containing a chlorophenyl group, Hirshfeld analysis has shown significant contributions from H···H, C···H/H···C, and Cl···H/H···Cl interactions to the crystal packing. kayseri.edu.trnih.govnih.gov The red spots on the dnorm surface highlight short intermolecular contacts, which are often indicative of hydrogen bonds or other strong interactions. mdpi.comkayseri.edu.tr

Table 3: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Representative Chlorophenyl Compound This table shows actual data for 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole to illustrate the typical output of a Hirshfeld surface analysis. nih.gov Specific data for this compound is not available.

| Contact Type | Percentage Contribution (%) |

| H···H | 39.2 |

| C···H/H···C | 25.2 |

| Cl···H/H···Cl | 11.4 |

| O···H/H···O | 8.0 |

| S···H/H···S | 5.1 |

| N···H/H···N | 3.9 |

| Others | < 3.0 |

Molecular Modeling and Docking Studies for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a receptor, typically a protein). wikipedia.orgstudysmarter.co.uk This method is fundamental in structure-based drug design for screening virtual libraries of compounds and identifying potential drug candidates. iaanalysis.comnih.gov Although specific docking studies featuring this compound as a ligand are not documented in the searched literature, the principles of such an investigation are well-established. The process would involve docking the optimized 3D structure of the sultam into the binding pocket of a selected protein target to predict its potential biological activity. nih.govijper.org

The primary goal of molecular docking is to computationally simulate the molecular recognition process, predicting the most stable complex formed between a ligand and a target protein. wikipedia.orgnih.gov This process is governed by several key principles:

Conformational Sampling: Both the ligand and the protein are flexible. Docking algorithms must explore a vast conformational space for the ligand (and sometimes for the protein's active site) to find the most favorable binding pose. wikipedia.org Early models used a rigid "lock-and-key" approach, but modern methods employ "induced-fit" models where both molecules can adjust their conformations upon binding. nih.gov

Scoring Functions: Once various binding poses are generated, a scoring function is used to rank them. iaanalysis.com This function estimates the binding free energy of the ligand-receptor complex. A lower binding energy score typically indicates a more stable complex and higher binding affinity. nih.gov Scoring functions account for various types of interactions:

Electrostatic Interactions: Favorable interactions between opposite charges and unfavorable interactions between like charges.

Hydrogen Bonds: A crucial directional interaction between a hydrogen bond donor and an acceptor.

Van der Waals Forces: Non-specific attractive or repulsive forces between atoms.

Hydrophobic Interactions: The tendency of nonpolar groups to cluster together in an aqueous environment, releasing water molecules and increasing entropy. iaanalysis.com

Solvation Effects: The energy cost of removing the ligand and the binding site from the solvent.

By simulating these interactions, docking studies can predict not only if a molecule will bind to a target but also how it binds, providing valuable insights for designing more potent and selective therapeutic agents. iaanalysis.comnih.gov

Binding Affinity Prediction Methodologies

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific theoretical and computational studies focused on predicting the binding affinity of this compound. While computational methodologies such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are standard approaches for evaluating the binding affinity of small molecules to biological targets, no published research applies these techniques directly to this compound.

Consequently, there are no specific research findings, detailed methodologies, or corresponding data tables available in the public domain that describe the prediction of binding affinity for this particular compound. The exploration of its interactions with specific proteins or receptors through computational means remains an unaddressed area in scientific research. Therefore, it is not possible to provide detailed research findings or interactive data tables on the binding affinity prediction for this compound at this time.

Structure Activity Relationship Sar Studies and Molecular Design Within N Arylsultam Scaffolds

Design Principles for N-(4-Chlorophenyl)-1,3-propanesultam Analogs

The design of analogs based on the this compound structure is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and other drug-like properties. The core strategy involves the rational modification of the N-arylsultam scaffold to modulate its interaction with specific biological targets.

The rational design of N-arylsultam analogs begins with identifying the key structural components that can be modified: the N-aryl ring, the sultam ring, and potential substituents on either part. The sulfonamide scaffold is a well-established pharmacophore found in a wide array of approved drugs, which serves as a foundation for designing new therapeutic agents. nih.govnih.gov The goal is to synthesize derivatives with improved biological activity, such as anticancer, anti-inflammatory, or antiviral properties. nih.govresearchgate.net

Synthesis of these derivatives often involves multi-step processes. For instance, analogs can be created by reacting a starting material like methyl acrylate (B77674) with a substituted benzenethiol (B1682325) (e.g., 4-chlorobenzenethiol), followed by oxidation and reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide intermediate. researchgate.net This intermediate can then be further modified to generate a diverse library of derivatives. researchgate.net Another approach involves the multi-component reaction of a substituted pyrazolone, an aldehyde, and malononitrile (B47326) to create more complex heterocyclic systems fused with the core structure. dundee.ac.uk These synthetic strategies allow for the systematic introduction of different functional groups to probe their effect on biological activity.

Table 1: Examples of N-Arylsultam Analog Design Strategies

| Structural Modification | Synthetic Approach | Targeted Property/Activity | Rationale |

|---|---|---|---|

| Fusion with aromatic rings | Cycloaddition reactions | Enhanced biological efficacy | Stronger interaction between heteroatoms and target receptors. nih.gov |

| Introduction of heterocyclic moieties (e.g., pyrazole, oxadiazole) | Reaction with hydrazide intermediates | Antitumor, Anti-HCV | To explore novel chemical space and introduce new interaction points. researchgate.net |

| Substitution on the N-aryl ring | Use of substituted starting materials (e.g., substituted anilines) | Kinase inhibition, Anti-glioma | To modulate electronic and steric properties for improved target binding. dundee.ac.uk |

| Alteration of the sultam ring size | Ring-closing metathesis or other cyclization methods | Varied biological activities | To optimize the geometry and conformation of the scaffold for better target fit. nih.gov |

The nature and position of substituents on the N-aryl ring of N-arylsultam compounds play a critical role in determining their molecular interactions and, consequently, their biological activity. In this compound, the chlorine atom at the para-position of the phenyl ring is an electron-withdrawing group. Such substituents significantly influence the electronic properties of the aromatic ring, which can modulate non-covalent interactions like π-π stacking and electrostatic interactions with a biological target. nih.gov

Studies on aryl-aryl interactions have shown that electron-withdrawing substituents can enhance stacking interactions by diminishing the electron density of the π-system, which in turn decreases electrostatic repulsion with the π-system of an interacting aromatic ring in a receptor binding pocket. nih.gov Conversely, electron-donating groups may lead to weaker π-π interactions. nih.gov The correlation between the electron-withdrawing or -donating ability of substituents and their effect on molecular interactions can be quantified using Hammett σ parameters, which provides a predictive tool for designing analogs with desired binding properties. nih.govrsc.org For example, in the amination of aryl halides, a significant correlation was found between the reaction barrier heights and Hammett σ parameters, indicating that such electronic effects are predictable. nih.gov

Direct through-space interactions between the substituent itself and the interacting ring system can also be a dominant factor, sometimes more so than the polarization of the aryl π-system. nih.govrsc.org Therefore, the specific placement of groups like halogens can lead to favorable interactions, such as halogen bonds, with backbone atoms in a protein, thereby increasing binding affinity. nih.gov

Table 2: Influence of N-Aryl Substituents on Molecular Properties

| Substituent Type | Example Groups | Electronic Effect | General Impact on Molecular Interactions |

|---|---|---|---|

| Electron-Withdrawing | -Cl, -Br, -CN, -CF₃ | Reduces π-electron density | May enhance π-stacking interactions by reducing electrostatic repulsion; can participate in halogen bonding. nih.govnih.gov |

| Electron-Donating | -CH₃, -OCH₃, -NH₂ | Increases π-electron density | May weaken π-stacking interactions due to increased repulsion; can act as hydrogen bond donors/acceptors. nih.govnih.gov |

Methodologies for Correlating Structural Modifications with Changes in Molecular Interactions

To establish a clear link between a change in chemical structure and its effect on molecular interactions and biological activity, a combination of computational and experimental techniques is employed. These methodologies form the foundation of structure-activity relationship (SAR) studies. nih.gov

Experimental SAR studies involve synthesizing a series of analogs where one part of the molecule is systematically varied. nih.gov The biological activity of each analog is then measured, allowing for the identification of structural features that are crucial for activity. X-ray crystallography provides high-resolution, three-dimensional snapshots of how a compound binds to its target protein, revealing the specific atomic interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that are responsible for its affinity and selectivity. nih.gov This structural information is invaluable for understanding why certain modifications lead to enhanced or diminished activity. For instance, crystallographic analysis can reveal that a bromine atom at a specific position forms a halogen bond with a backbone nitrogen atom of a protein, explaining the higher affinity of that particular analog. nih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, complement these experimental techniques. Docking simulations can predict the preferred binding orientation of a designed analog within a target's active site, while QSAR models use statistical methods to correlate variations in physicochemical properties of compounds with their biological activities.

Table 3: Methodologies for SAR Correlation

| Methodology | Type | Information Provided |

|---|---|---|

| Structure-Activity Relationship (SAR) Analysis | Experimental | Correlates specific structural changes (e.g., adding a functional group) with changes in biological activity (e.g., IC₅₀). nih.gov |

| X-ray Crystallography | Experimental | Provides a static, high-resolution 3D structure of the ligand-target complex, detailing specific molecular interactions. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Experimental | Studies ligand-protein interactions in solution, providing information on binding kinetics and conformational changes. |

| Computational Modeling (e.g., Docking) | Computational | Predicts binding modes and affinities of new derivatives, guiding the design of subsequent analogs. |

| Hammett Analysis | Theoretical/Experimental | Quantifies the electronic effect of substituents on the aryl ring to correlate with reactivity or binding affinity. nih.govrsc.org |

High-Throughput Screening Methodologies for Derivative Evaluation (in vitro, non-clinical)

Once a library of this compound derivatives has been synthesized, high-throughput screening (HTS) provides an efficient method for their initial biological evaluation. nih.gov HTS uses automation, including robotics and sophisticated data processing, to rapidly test hundreds of thousands of compounds for their activity against a specific biological target. nih.govufl.edu This process is crucial for identifying "hit" compounds from a large library, which can then be selected for further optimization. researchgate.net

The screening process is conducted in vitro, using either biochemical or cell-based assays in a miniaturized format, typically in 96-, 384-, or 1536-well microplates. nih.govresearchgate.net

Biochemical assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor. For example, a kinase inhibition assay would measure the ability of a derivative to block the activity of a specific protein kinase. dundee.ac.uk

Cell-based assays use living cells to assess a compound's effect in a more biologically relevant context. These assays can measure a wide range of cellular responses, including cell viability, proliferation, cytotoxicity, apoptosis, or the activation of specific signaling pathways. nih.gov

The results of these assays are typically detected through optical methods, such as changes in fluorescence or absorbance, or through mass spectrometry. researchgate.net HTS allows for the rapid generation of large datasets, providing initial SAR information and identifying promising candidates for lead development in the drug discovery pipeline. nih.govresearchgate.net

Table 4: Common High-Throughput Screening Assays for Derivative Evaluation

| Assay Type | Principle | Example Application | Endpoint Measured |

|---|---|---|---|

| Biochemical Assays | |||

| Enzyme Inhibition | Measures the ability of a compound to inhibit the activity of a purified enzyme. | Screening for kinase inhibitors. dundee.ac.uk | Decrease in product formation (e.g., via fluorescence or luminescence). |

| Receptor Binding | Quantifies the affinity of a compound for a specific receptor. | Identifying ligands for G-protein coupled receptors. | Displacement of a labeled ligand. |

| Cell-Based Assays | |||

| Cytotoxicity/Viability | Assesses the effect of a compound on cell survival. | Evaluating general toxicity or anticancer potential. nih.gov | Cell count, metabolic activity (e.g., MTT assay), membrane integrity. |

| Proliferation | Measures the rate of cell division in the presence of a compound. | Screening for antiproliferative agents in cancer research. | DNA synthesis rate, cell count. |

| Reporter Gene | Measures the activation or inhibition of a specific signaling pathway. | Identifying modulators of transcription factor activity. | Expression of a reporter protein (e.g., luciferase, GFP). |

Advanced Applications and Research Directions of N 4 Chlorophenyl 1,3 Propanesultam in Chemical Synthesis and Materials Science

Role as a Chemical Building Block for Complex Molecule Synthesis

N-(4-Chlorophenyl)-1,3-propanesultam serves as a pivotal building block in the synthesis of a diverse array of complex molecules, particularly those with potential biological activity. The inherent reactivity of the sultam ring and the electronic properties of the N-(4-chlorophenyl) group allow for a variety of chemical transformations, making it a valuable precursor in medicinal chemistry and agrochemical synthesis. nih.govresearchgate.net

One notable application is in the construction of intricate heterocyclic frameworks. For instance, N-arylsultams are utilized as precursors in the synthesis of novel bioactive compounds. nih.gov The sultam moiety can be strategically employed to direct the stereochemistry of reactions, enabling the synthesis of chiral molecules with high purity. Research has demonstrated the use of sultams in the synthesis of complex natural products and their analogues, where the rigid sultam scaffold helps to control the three-dimensional arrangement of substituents.

A significant advancement in the use of N-arylsultams is their participation in palladium-catalyzed α-arylation reactions. A study has shown that the arylation of 3-substituted 1,3-propanesultams with various aryl and heteroaryl iodides proceeds with high yields and diastereoselectivity, favoring the formation of the thermodynamically stable cis product. acs.org This methodology is applicable to a wide range of electron-rich and electron-poor aromatic and heteroaromatic iodides, highlighting the versatility of N-arylsultams as building blocks for creating complex molecular architectures. acs.org

The development of stereochemically diverse libraries of medium-sized lactams and sultams has been achieved through strategies like SNAr cycloetherification, showcasing the potential of sultam-based scaffolds in diversity-oriented synthesis for drug discovery. nih.gov These libraries provide a rich source of novel compounds for screening against various biological targets. nih.gov

Table 1: Examples of Complex Molecules Synthesized Using N-Arylsultam Building Blocks

| Precursor | Reaction Type | Synthesized Molecule Class | Potential Application |

| 3-Substituted 1,3-propanesultams | Palladium-catalyzed α-arylation | α-Aryl-1,3-propanesultams | Medicinal Chemistry |

| N-Arylsultam derivatives | SNAr Cycloetherification | 8-membered lactams and sultams | Drug Discovery Libraries |

| N-Arylspermidine precursors | Alkylation and Reduction | N-Arylspermidine derivatives | Antiprotozoal Agents |

Applications in Functional Material Development

The unique physicochemical properties of this compound and its derivatives make them attractive candidates for the development of advanced functional materials.

While direct applications of this compound as a specialty surfactant are not extensively documented, the broader class of sulfonamide derivatives exhibits promising surface-active properties. The amphiphilic nature of certain sulfonamides, possessing both hydrophobic and hydrophilic moieties, allows them to function as surfactants. researchgate.net The synthesis of novel sulfonamide derivatives has been explored to investigate their biocidal activity and surface properties, indicating their potential use in formulations where both antimicrobial and surface-active characteristics are desired. researchgate.net

The synthesis of amphiphilic compounds from renewable resources, which can act as complexing surfactants, further underscores the potential of designing sultam-based molecules with tailored surface activities. rsc.org The ability to modify the hydrophobic and hydrophilic balance by introducing different functional groups onto the N-arylsultam scaffold opens up possibilities for creating novel surfactants for specialized applications.

The development of safer and more efficient electrolytes is a critical area of research in battery technology. While research on this compound as an electrolyte additive is still emerging, related compounds have shown significant promise. Specifically, 1,3-propanesultone (PS), a structural analog, is a well-known and effective additive in lithium-ion batteries. researchgate.netfrontiersrj.com PS contributes to the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, which is crucial for preventing electrolyte decomposition and improving the cycling stability of the battery. researchgate.netfrontiersrj.com

Theoretical and computational studies have been employed to understand the reductive decomposition mechanism of 1,3-propanesultone and its role in SEI formation. rsc.orgresearchgate.netresearchgate.net These studies provide a foundation for designing new additives. The introduction of the N-(4-chlorophenyl) group to the sultam structure could modulate the electrochemical properties, such as the reduction potential and the composition of the resulting SEI layer. N-arylsultams could potentially offer enhanced thermal and electrochemical stability compared to their non-arylated counterparts. The development of ionic liquids based on sultam structures is another promising avenue, as they can offer non-flammability and a wide electrochemical window. nih.govontosight.ai

Mechanistic Studies of Reaction Pathways Involving N-Sultams

Understanding the reaction mechanisms of N-sultams is essential for optimizing existing synthetic routes and discovering new chemical transformations. The reactivity of the sultam ring is largely dictated by the nature of the N-S bond and the substituents on the ring.

One area of mechanistic interest is the ring-opening polymerization (ROP) of sultams. ROP is a powerful method for synthesizing polymers, and the mechanism can proceed through anionic, cationic, or other pathways depending on the monomer and initiator used. youtube.comlibretexts.orgresearchgate.netrsc.org Studies on the ROP of various cyclic monomers provide insights into the factors that govern the polymerizability and the properties of the resulting polymers. While specific studies on this compound are limited, the general principles of ROP can be applied to predict its behavior.

The activation of the N-S bond in sultams is another critical aspect of their chemistry. researchgate.net This bond can be cleaved under certain conditions, allowing for the introduction of new functional groups. For example, the palladium-catalyzed α-arylation of sultams involves the formation of an enolate intermediate and subsequent coupling with an aryl halide, a process where the N-S bond remains intact but the adjacent C-H bond is functionalized. acs.org Computational studies can provide valuable insights into the energetics and transition states of these reactions, aiding in the rational design of catalysts and reaction conditions.

Future Research Perspectives and Challenges in N-Arylsultam Chemistry

The field of N-arylsultam chemistry is poised for significant growth, with numerous opportunities for future research and innovation. However, several challenges need to be addressed to fully realize the potential of these compounds.

Future Research Perspectives:

Drug Discovery: The development of novel sultam-based therapeutic agents is a major area of future research. nih.govrsc.orgnih.gov The unique properties of the sultam scaffold, such as its ability to act as a bioisostere for other functional groups and its potential to modulate pharmacokinetic properties, make it an attractive target for medicinal chemists. nih.gov Future work will likely focus on synthesizing and screening libraries of N-arylsultams for a wide range of biological activities. nih.govnih.gov

Materials Science: The exploration of N-arylsultams in the development of new materials is a promising frontier. nationalacademies.org This includes the design of novel polymers with tailored thermal and mechanical properties through ring-opening polymerization, as well as the development of functional materials such as specialty surfactants and advanced electrolyte additives for energy storage devices.

Catalysis: The use of N-arylsultams as chiral auxiliaries and ligands in asymmetric catalysis is an area that warrants further investigation. The rigid sultam framework can provide a well-defined chiral environment for metal-catalyzed reactions.

Challenges:

Synthetic Methodologies: While several methods for the synthesis of sultams exist, the development of more efficient, scalable, and environmentally friendly synthetic routes remains a challenge. organic-chemistry.org This includes the development of novel catalytic systems for the functionalization of the sultam ring.

Mechanistic Understanding: A deeper understanding of the reaction mechanisms involving N-arylsultams is needed to guide the rational design of new reactions and materials. This will require a combination of experimental and computational studies.

Structure-Property Relationships: Establishing clear structure-property relationships for N-arylsultams is crucial for their application in materials science. This involves systematically studying how variations in the N-aryl substituent and the sultam ring affect their physical, chemical, and electrochemical properties.

Q & A

Q. What are the key considerations for synthesizing N-(4-Chlorophenyl)-1,3-propanesultam with high purity for structural studies?

Methodological Answer: Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to minimize side reactions. For example, using anhydrous solvents like dichloromethane or tetrahydrofuran (THF) can prevent hydrolysis of intermediates. Post-synthesis purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is critical to isolate the product in ≥95% purity. Structural confirmation should employ - and -NMR to verify substituent positions and sulfonamide bond integrity .

Q. How can researchers resolve discrepancies between computational molecular geometry predictions and experimental crystallographic data for this compound?

Methodological Answer: Discrepancies often arise from approximations in density functional theory (DFT) models, such as neglecting crystal packing forces. To address this:

Refine computational models using dispersion-corrected functionals (e.g., B3LYP-D3).

Compare experimental bond lengths and angles from single-crystal X-ray diffraction (e.g., mean C–C bond deviation <0.005 Å) with DFT-optimized geometries.

Analyze torsional angles to identify steric or electronic effects unaccounted for in simulations .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the sulfonamide group's conformational flexibility in this compound under varying pH conditions?

Methodological Answer:

Perform variable-temperature -NMR to observe rotational barriers around the sulfonamide S–N bond.

Use X-ray crystallography at multiple pH levels (e.g., pH 2–10) to capture protonation-dependent conformational changes.

Pair with molecular dynamics (MD) simulations to model solvent and pH effects on intramolecular hydrogen bonding .

Q. How can researchers design derivatives of this compound to enhance bioactivity while maintaining crystallinity for structural studies?

Methodological Answer:

Introduce electron-withdrawing groups (e.g., -CF, -NO) at the para-position of the chlorophenyl ring to modulate electronic effects without disrupting crystal packing.

Use parallel synthesis to generate a library of derivatives, followed by high-throughput screening for bioactivity (e.g., enzyme inhibition assays).

Prioritize derivatives with ClogP values between 2–4 to balance solubility and crystallinity. Validate crystallinity via powder X-ray diffraction (PXRD) .

Q. What techniques are optimal for analyzing intermolecular interactions in co-crystals of this compound with pharmaceutical coformers?

Methodological Answer:

Employ single-crystal X-ray diffraction to map hydrogen-bonding networks (e.g., sulfonamide O···H–N interactions) and π-stacking distances.

Use thermal analysis (DSC/TGA) to assess co-crystal stability and melting point elevation.

Pair with Hirshfeld surface analysis to quantify interaction contributions (e.g., % van der Waals vs. hydrogen bonding) .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported biological activity data for this compound across different assays?

Methodological Answer:

Standardize assay conditions (e.g., cell line, incubation time, solvent controls). For example, DMSO concentrations >0.1% can artifactually inhibit enzyme activity.

Validate purity of the compound via HPLC-MS before biological testing.

Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) to distinguish false positives from true activity .

Q. What steps ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer:

Publish detailed protocols with exact stoichiometry, solvent grades (e.g., HPLC-grade vs. technical), and inert atmosphere conditions.

Provide raw spectral data (NMR, IR) in supplementary materials for cross-validation.

Use a certified reference material (CRM) to calibrate instrumentation and verify synthetic yields .

Structural and Spectroscopic Characterization

Q. How does the electron-withdrawing 4-chlorophenyl group influence the electronic environment of the propanesultam ring, and how is this detected spectroscopically?

Methodological Answer:

The -Cl group induces a deshielding effect on adjacent protons, observable via -NMR upfield shifts (Δδ ≈ 0.2–0.5 ppm).

IR spectroscopy detects changes in sulfonamide S=O stretching frequencies (typically 1320–1350 cm) due to resonance effects.

X-ray photoelectron spectroscopy (XPS) quantifies electron density shifts at sulfur and nitrogen centers .

Computational Modeling

Q. What are the limitations of DFT calculations in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

DFT may underestimate solvation effects; use explicit solvent models (e.g., COSMO-RS) to improve accuracy.

Transition state analysis (NEB or QM/MM) is critical for modeling activation energies, as steric hindrance from the chlorophenyl group can dominate reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.